

Biological Activity of 2-Morpholinothiazole-4-carbaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Morpholinothiazole-4-carbaldehyde
CAS No.: 126533-97-9
Cat. No.: B163073

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Executive Summary

2-Morpholinothiazole-4-carbaldehyde (CAS: 126533-97-9) serves as a critical "lynchpin" intermediate in medicinal chemistry. Unlike simple thiazoles, the incorporation of the morpholine ring at the C2 position enhances lipophilicity and bioavailability, while the C4-aldehyde functionality allows for rapid diversification via condensation reactions.

This guide analyzes two primary classes of derivatives:

- **Anticancer Agents:** Specifically Chalcones and CXCR7 Modulators that target metastasis and tumor proliferation.
- **Theranostic Agents:** Push-Pull Styryl Dyes used for fluorescence imaging of cellular viscosity (a marker for malignancy) and Photodynamic Therapy (PDT).

Chemical Foundation: The Scaffold

The core structure features a thiazole ring fused with a morpholine moiety.^{[1][2][3]} The C4-aldehyde is reactive toward nucleophiles, enabling the synthesis of Schiff bases, chalcones, and styryl dyes.

- Key Reactivity: Knoevenagel Condensation, Claisen-Schmidt Condensation, Reductive Amination.
- Structural Advantage: The morpholine nitrogen acts as an auxiliary electron donor, creating strong "push-pull" electronic systems when coupled with electron-deficient acceptors (e.g., dicyanovinyl, acetophenones).

Comparative Analysis: Biological Performance

A. Anticancer Activity: Metastasis Inhibition (CXCR7 Targeting)

Derivatives synthesized by condensing the aldehyde with quinoline moieties have shown high affinity for the CXCR7 receptor, a key chemokine receptor involved in tumor growth and metastasis.

Feature	2-Morpholinothiazole-CXCR7 Modulator	Standard Alternative (e.g., CCX771)	Performance Verdict
Target Selectivity	High affinity for CXCR7; low for CXCR4.	High affinity, but often poor bioavailability.	Comparable: The morpholine tail improves solubility profiles compared to rigid aromatic standards.
Mechanism	Blocks CXCL12/SDF-1 binding; prevents β -arrestin recruitment.	Competitive antagonism.	distinct: Morpholine derivatives often show improved pharmacokinetic (PK) properties due to the aliphatic ring.
Synthesis	One-step reductive amination with $\text{Ti}(\text{OMe})_4$.	Multi-step heterocyclic synthesis.	Superior: The aldehyde precursor allows for rapid library generation (high throughput).

B. Theranostic Activity: Cellular Viscosity Imaging

"Push-pull" styryl dyes derived from this aldehyde (e.g., coupled with carbazole donors) exhibit Aggregation-Induced Emission (AIE) or viscosity-sensitive fluorescence.^[1] Cancer cells often have higher mitochondrial viscosity than normal cells.

Parameter	Morpholinothiazole Styryl Dye	Standard Dye (e.g., Thioflavin T)	Experimental Insight
Viscosity Sensitivity	High (in Förster-Hoffmann plot).[4]	Moderate ().	Superior: The rigid thiazole-styryl bridge provides a more sensitive "molecular rotor" effect.
Emission Range	Red/Near-Infrared (NIR) (600–700 nm).	Green/Yellow (480–550 nm).	Superior: NIR emission penetrates tissue deeper and avoids autofluorescence.
Cytotoxicity	Low in dark; High under light (PDT effect).	Low (Imaging only).	Dual-Action: Functions as both a diagnostic tool and a therapeutic agent (Theranostic).

Experimental Protocols

Protocol A: Synthesis of Anticancer Chalcones (Claisen-Schmidt)

Target: Synthesis of (E)-3-(2-morpholinothiazol-4-yl)-1-phenylprop-2-en-1-one derivatives.

- Reagents: **2-Morpholinothiazole-4-carbaldehyde** (1.0 equiv), Substituted Acetophenone (1.0 equiv), Ethanol (solvent), 40% NaOH (catalyst).
- Procedure:
 - Dissolve the aldehyde and acetophenone in minimal ethanol.
 - Add NaOH dropwise at 0°C while stirring.
 - Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).

- Work-up: Pour reaction mixture into ice-cold water. Acidify slightly with dilute HCl to precipitate the yellow/orange solid.
- Purification: Recrystallize from ethanol.
- Validation:
 - ^1H NMR: Look for doublet signals (Hz) at 7.5–8.0 ppm, confirming the trans-alkene geometry.

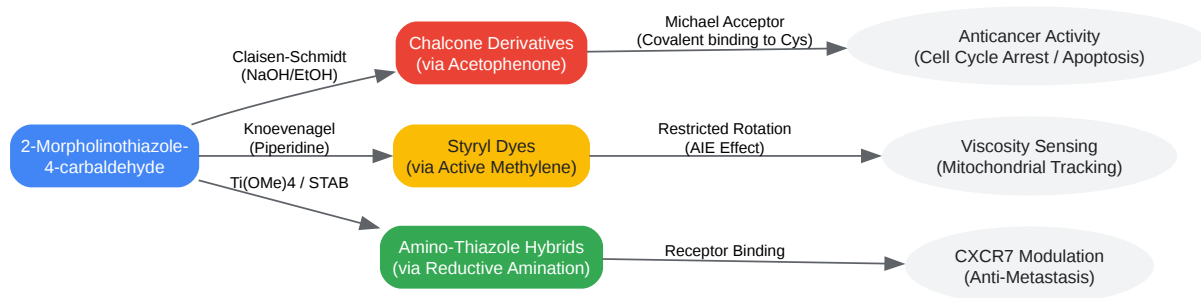
Protocol B: Synthesis of CXCR7 Modulator (Reductive Amination)

Target: Coupling with amine-bearing pharmacophores (e.g., amino-quinolines).

- Reagents: **2-Morpholinothiazole-4-carbaldehyde** (1.0 mmol), Amine (1.0 mmol), Titanium(IV) methoxide ($\text{Ti}(\text{OMe})_4$, 1.3 mmol), Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE).
- Procedure:
 - Mix aldehyde, amine, and $\text{Ti}(\text{OMe})_4$ in DCE.^[5] Stir at 50°C for 20 mins to form the imine (Schiff base).
 - Cool to room temperature.^[6] Add STAB (1.5 mmol) and stir overnight.
 - Quench: Add saturated NaHCO_3 . Extract with DCM.
- Why $\text{Ti}(\text{OMe})_4$? It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation, essential for the sterically hindered thiazole aldehyde.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the "Push-Pull" mechanism responsible for the optical and biological properties.



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Caption: Synthetic divergence of **2-Morpholinothiazole-4-carbaldehyde** into three distinct bioactive classes.

References

- Telore, R. D., et al. (2015).[4] Push-pull fluorophores with viscosity dependent and aggregation induced emissions insensitive to polarity. ResearchGate. Retrieved from [[Link](#)]
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